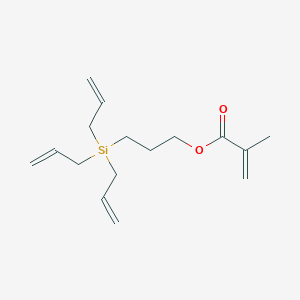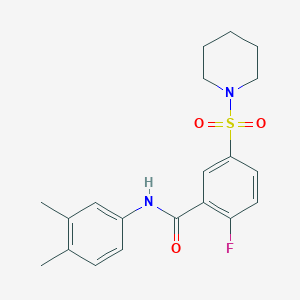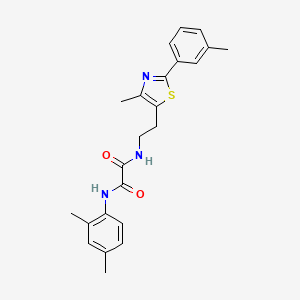
3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyridine derivative that contains a benzothiazole moiety and a carboxamide group. The synthesis method of this compound is complex and involves several steps.
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the pathogenesis of various diseases. This compound has been found to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. It has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating apoptotic pathways. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, it has been found to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide in lab experiments is its potential as a therapeutic agent. This compound has shown significant inhibitory activity against certain enzymes that are involved in the pathogenesis of various diseases. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability.
Future Directions
There are several future directions for the research on 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide. One of the major directions is the development of more efficient synthesis methods for this compound. This will enable researchers to produce larger quantities of this compound and facilitate its use in various scientific research applications. Another direction is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Furthermore, the investigation of the mechanism of action of this compound and its interaction with other enzymes and proteins may provide valuable insights into its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide involves several steps. The starting material for the synthesis is 2-methyl-1,3-benzothiazole-5-carboxylic acid, which is converted into its acid chloride derivative using thionyl chloride. The acid chloride derivative is then reacted with 3-fluoro-5-methylpyridine-2-amine in the presence of a base to form the intermediate compound. The intermediate compound is then treated with N-methylpiperazine and triethylamine to form the final product.
Scientific Research Applications
3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant inhibitory activity against certain enzymes that are involved in the pathogenesis of various diseases. This compound has also shown potential as an anticancer agent due to its ability to induce cell death in cancer cells.
properties
IUPAC Name |
3-fluoro-5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-8-5-11(16)14(17-7-8)15(20)19-10-3-4-13-12(6-10)18-9(2)21-13/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLVJCWGGAOCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2807531.png)
![5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2807532.png)

![2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2807537.png)

![N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807541.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807543.png)



